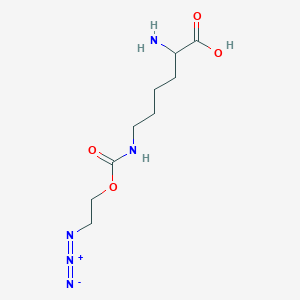
4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde
Overview
Description
Synthesis Analysis
There are several methods for synthesizing compounds with similar structures. For instance, a new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety has been synthesized through a multistep reaction . Another study reported the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .Scientific Research Applications
Fluorination/Decarbonylation : A study by Chakraborty and Kilbourn (1991) introduced a novel route to aryl fluorides using [18F]fluorobenzaldehydes, which could include compounds similar to 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde. This method involves decarbonylation using palladium on charcoal, representing a significant advancement in the field of nucleophilic aromatic substitution with [18F]fluoride (Chakraborty & Kilbourn, 1991).
Synthesis of Herbicide Intermediates : Zhou Yu (2002) conducted research on synthesizing certain herbicide intermediates from 4-chloro-2-fluoroanisole, which could be related to the compound . This process demonstrates the potential for creating important agricultural chemicals from similar fluoro-methoxy benzaldehydes (Zhou Yu, 2002).
Anticancer Activity : Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, which includes compounds similar to this compound, for use in creating fluoro-substituted stilbenes. These compounds were found to have potential anticancer properties, specifically as analogues of combretastatins (Lawrence et al., 2003).
Crystal Structure Analysis : A study by Thippeswamy et al. (2011) on the crystal structure of a similar compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, highlights the importance of crystallographic studies in understanding the properties and applications of such compounds (Thippeswamy et al., 2011).
Sonochemical Synthesis : Jarag et al. (2011) investigated the sonochemical synthesis of chalcone derivatives from 4-fluorobenzaldehyde, showing the efficiency and energy savings of this method over conventional techniques. This research is relevant for the synthesis of derivatives of this compound (Jarag et al., 2011).
Safety and Hazards
Future Directions
The future directions for research on “4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The potential applications of this compound in various fields, such as medicine or materials science, could also be explored .
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBKWUOTKQYXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)



